

# Application Notes and Protocols: Ethyl Silicate for Surface Treatment of Concrete

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## Compound of Interest

Compound Name: *Silicic acid, ethyl ester*

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## Introduction

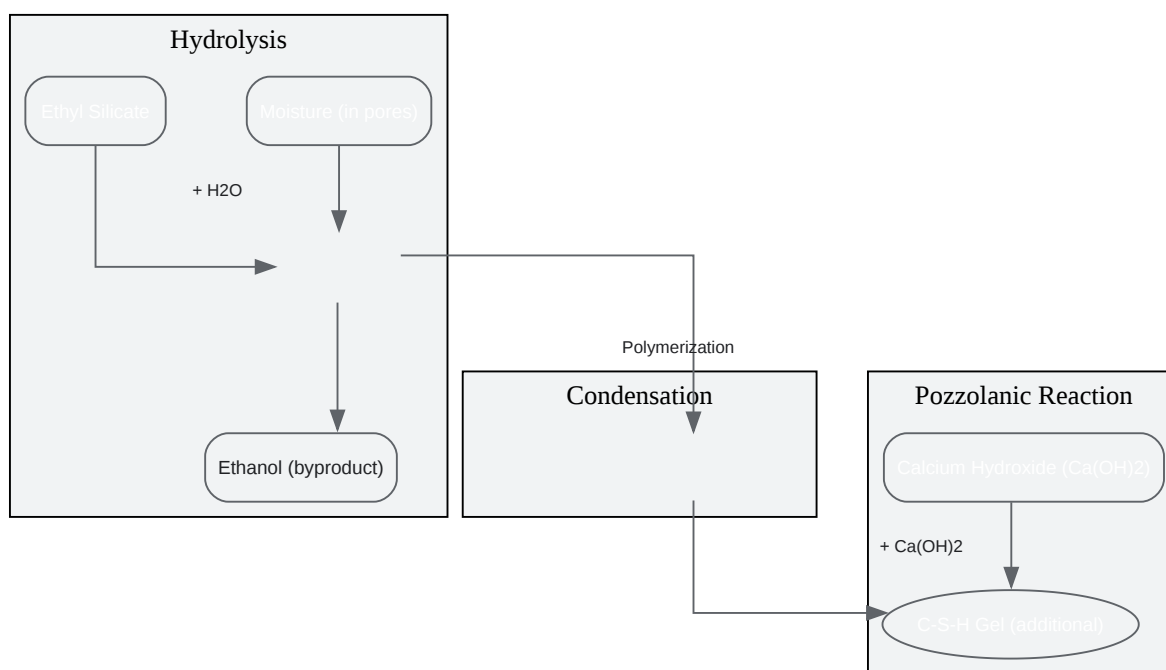
Ethyl silicate, also known as tetraethyl orthosilicate (TEOS), is an inorganic material increasingly utilized for the surface treatment of concrete.<sup>[1]</sup> Its application offers a durable and effective method for enhancing the protective properties of concrete structures.<sup>[2]</sup> When applied, ethyl silicate penetrates the porous concrete matrix due to its low viscosity and small molecular size.<sup>[2][3]</sup> Within the concrete, it undergoes hydrolysis and condensation reactions, forming a stable, amorphous silica gel (SiO<sub>2</sub>).<sup>[2]</sup> This gel not only physically seals the pores but also undergoes a pozzolanic reaction with the calcium hydroxide (portlandite) present in the cement paste to form additional calcium silicate hydrate (C-S-H), the primary binding phase in concrete.<sup>[1][3]</sup> This dual action leads to a significant improvement in the durability of the concrete by reducing its permeability to water and aggressive ions.<sup>[1]</sup> These application notes provide a comprehensive overview of the performance of ethyl silicate as a concrete surface treatment, detailed experimental protocols for its evaluation, and a summary of its effects on concrete properties.

## Reaction Mechanism and Treatment Workflow

The effectiveness of ethyl silicate treatment stems from a two-stage chemical process that occurs within the concrete's pore structure. This process strengthens and densifies the concrete surface.

## Signaling Pathway: Chemical Reactions

The primary mechanism involves the hydrolysis of ethyl silicate in the presence of moisture within the concrete pores to form silicic acid and ethanol. The silicic acid then undergoes a condensation reaction to form an amorphous silica gel. This newly formed silica gel can then react with calcium hydroxide ( $\text{Ca}(\text{OH})_2$ ), a byproduct of cement hydration, in a pozzolanic reaction to create additional calcium silicate hydrate (C-S-H).

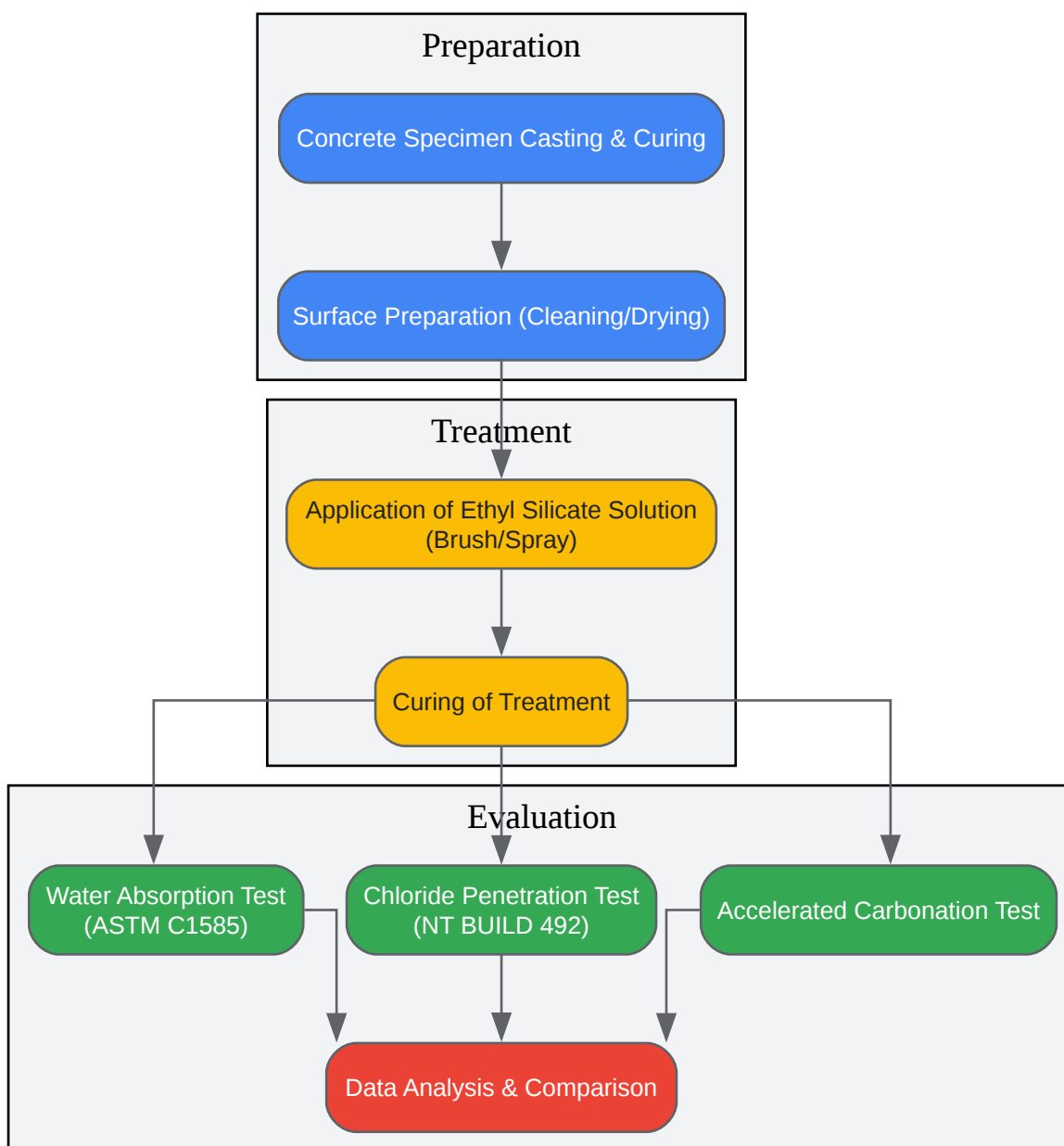


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**Caption:** Chemical reaction pathway of ethyl silicate in concrete.

## Experimental Workflow

A generalized workflow for the application and evaluation of ethyl silicate surface treatment on concrete specimens is outlined below. This workflow ensures a systematic approach to sample preparation, treatment, and performance assessment.



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**Caption:** Experimental workflow for ethyl silicate treatment evaluation.

## Data Presentation: Performance Metrics

The application of ethyl silicate significantly enhances the durability of concrete by reducing its permeability to deleterious substances. The following tables summarize the quantitative effects of ethyl silicate treatment on various concrete properties.

Table 1: Effect of Ethyl Silicate on Water Absorption

Treatment Description	Water/Cement (w/c) Ratio	Water Absorption Reduction (%)	Initial Rate of Water Absorption Reduction (%)	Secondary Rate of Water Absorption Reduction (%)	Reference
55 wt.% Ethyl Silicate in Ethanol	Not Specified	82.4	94.9	73.2	<a href="#">[4]</a>
75 wt.% Ethyl Silicate in Ethanol	Not Specified	84.6	94.7	80.1	<a href="#">[4]</a>

Table 2: Effect of Ethyl Silicate on Chloride Ion Penetration

Water/Cement (w/c) Ratio	Chloride Diffusion Coefficient (Untreated) ( $\times 10^{-12} \text{ m}^2/\text{s}$ )	Chloride Diffusion Coefficient (Treated) ( $\times 10^{-12} \text{ m}^2/\text{s}$ )	Reduction in Chloride Diffusion (%)	Reference
0.45	7.6	0.1	98.6	<a href="#">[5]</a>
0.65	20.4	0.3	98.5	<a href="#">[5]</a>

Table 3: Effect of Ethyl Silicate on Carbonation Depth

Water/Cement (w/c) Ratio	Carbonation Depth (Untreated) (mm)	Carbonation Depth (Treated) (mm)	Reduction in Carbonation Depth (%)	Reference
0.45	5.5	1.0	81.8	<a href="#">[1]</a>
0.65	10.0	2.0	80.0	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the performance of ethyl silicate surface treatments.

### Protocol for Surface Preparation and Application of Ethyl Silicate

Objective: To prepare the concrete surface and apply the ethyl silicate treatment uniformly.

Materials:

- Concrete specimens (cured for at least 28 days)
- Ethyl silicate solution (e.g., 75 wt.% ethyl silicate in 25 wt.% anhydrous ethanol)[\[4\]](#)
- Stiff brush or air compressor for cleaning
- Brush or sprayer for application
- Personal protective equipment (gloves, goggles)

Procedure:

- Surface Cleaning: The concrete surface must be clean, dry, and free of dust, laitance, grease, and any previous coatings. Use a stiff brush or oil-free compressed air to remove any loose particles.[\[6\]](#)

- **Drying:** Ensure the concrete surface is thoroughly dry to allow for maximum penetration of the low-viscosity ethyl silicate solution.
- **Application:** Apply the ethyl silicate solution uniformly to the concrete surface using a brush or a low-pressure sprayer.<sup>[1]</sup> Application should be continued until the surface is saturated and does not absorb any more solution ("until rejection").<sup>[7]</sup>
- **Curing:** Allow the treated specimens to cure under controlled laboratory conditions (e.g.,  $20 \pm 2^\circ\text{C}$  and  $60 \pm 5\%$  relative humidity) for a minimum of 28 days before conducting performance tests. This allows for the completion of the hydrolysis and condensation reactions.

## Protocol for Water Absorption Test (based on ASTM C1585)

**Objective:** To determine the rate of water absorption (sorptivity) of the treated concrete surface.<sup>[8]</sup>

**Apparatus:**

- Water-cooled saw
- Environmental chamber ( $50 \pm 2^\circ\text{C}$ ,  $80 \pm 3\%$  RH)
- Sealable container
- Pan with supports for specimens
- Timing device
- Balance (accuracy of 0.01 g)
- Epoxy resin

**Procedure:**

- **Specimen Preparation:** From a larger concrete sample (e.g., a 100 mm diameter cylinder), cut a disc of  $50 \pm 2$  mm thickness.<sup>[5]</sup>

- Preconditioning: Place the specimens in an environmental chamber at  $50 \pm 2^{\circ}\text{C}$  and  $80 \pm 3\%$  relative humidity for 3 days.[5]
- Equilibration: After preconditioning, place the specimens in a sealed container for at least 15 days at  $23 \pm 2^{\circ}\text{C}$  to allow for moisture redistribution.[9][10]
- Sealing: Coat the side surfaces of the specimen with epoxy resin, leaving the top and bottom faces exposed. Allow the epoxy to cure.[5]
- Initial Mass: Record the initial mass of the specimen to the nearest 0.01 g.
- Absorption: Place the specimen in a pan on supports with the treated surface in contact with water to a depth of 1-3 mm. Start the timing device immediately upon contact.[9]
- Mass Measurements: At predetermined intervals (e.g., 1, 5, 10, 20, 30, 60 minutes, and then hourly up to 6 hours), remove the specimen from the pan, blot the surface with a damp paper towel to remove excess water, and record its mass. The time between removal and re-exposure to water should not exceed 30 seconds.
- Calculation: The absorption (I) is calculated as the change in mass per unit area of the exposed surface. Plot I versus the square root of time. The slope of the line of best fit for the initial period is the initial rate of water absorption, and the slope for the later period is the secondary rate of water absorption.

## Protocol for Chloride Penetration Test (based on NT BUILD 492)

Objective: To determine the chloride migration coefficient of the treated concrete.[7]

Apparatus:

- Vacuum container
- Migration test setup (rubber sleeves, clamps, catholyte and anolyte reservoirs)
- Power supply (0-60 V DC)

- Amperemeter and voltmeter
- Thermometer
- 0.3 M NaOH solution (anolyte)
- 10% NaCl solution (catholyte)
- 0.1 M Silver Nitrate ( $\text{AgNO}_3$ ) solution in a spray bottle

Procedure:

- Specimen Preparation: Use a  $50 \pm 2$  mm thick, 100 mm diameter concrete disc.
- Vacuum Saturation: Place the specimen in a vacuum container and evacuate the air. After 3 hours, fill the container with saturated calcium hydroxide solution while the vacuum is maintained. Continue the vacuum for another hour, then leave the specimen submerged for  $18 \pm 2$  hours.
- Assembly: Mount the saturated specimen in the migration test setup with the treated surface facing the catholyte (NaCl solution). Fill the anolyte side with 0.3 M NaOH solution.
- Test Execution: Apply a voltage (typically 30 V) across the specimen and record the initial current. The test duration can vary from 6 to 96 hours depending on the concrete quality. Record the temperature in the anolyte solution at the beginning and end of the test.[\[11\]](#)
- Splitting: After the test, remove the specimen and split it axially.
- Colorimetric Analysis: Spray the freshly split surface with 0.1 M  $\text{AgNO}_3$  solution. A white precipitate of silver chloride ( $\text{AgCl}$ ) will form in the region where chloride ions have penetrated.[\[12\]](#)
- Measurement: After about 15 minutes, measure the depth of the white precipitate from the treated surface at 7 to 10 points. Calculate the average penetration depth.[\[13\]](#)
- Calculation: The chloride migration coefficient is calculated using the average penetration depth, applied voltage, test duration, and temperature.



## Protocol for Accelerated Carbonation Test

Objective: To evaluate the resistance of the treated concrete to carbonation.

Apparatus:

- Carbonation chamber with controlled CO<sub>2</sub> concentration (e.g., 3-4%), temperature (20 ± 2°C), and relative humidity (55-65%).[\[14\]](#)[\[15\]](#)
- Phenolphthalein solution (1% in ethanol)
- Caliper or ruler

Procedure:

- Specimen Conditioning: Prior to exposure, condition the specimens for at least 14 days in a controlled environment (e.g., 20 ± 2°C and 65 ± 5% RH).[\[15\]](#)
- Exposure: Place the specimens in the carbonation chamber. Ensure adequate spacing for uniform exposure to the CO<sub>2</sub>-rich atmosphere.
- Carbonation Depth Measurement: At specified intervals (e.g., 28, 56, and 70 days), remove a specimen from the chamber and split it.[\[15\]](#)[\[16\]](#)
- Visualization: Immediately after splitting, clean the dust from the broken surface and spray it with the phenolphthalein solution. The uncarbonated region with high alkalinity (pH > 9) will turn purple-pink, while the carbonated region will remain colorless.[\[16\]](#)
- Measurement: Measure the depth of the colorless region from the treated surface at several points and calculate the average carbonation depth.[\[16\]](#)

## Conclusion

Ethyl silicate is a highly effective surface treatment for enhancing the durability of concrete. Its mechanism of pore blocking and pozzolanic reaction leads to a significant reduction in water absorption, chloride ion penetration, and carbonation depth. The protocols outlined in these notes provide a standardized framework for researchers and professionals to evaluate the

performance of ethyl silicate and other surface treatments, thereby contributing to the development of more resilient and long-lasting concrete structures.

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